CGP 54626A (free base)

Descripción general

Descripción

CGP 54626A es un compuesto químico conocido por su papel como modulador del receptor tipo B del ácido gamma-aminobutírico. Es esencial tanto en el sistema nervioso central como en el periférico. Este compuesto se utiliza como una herramienta para identificar y caracterizar los agonistas y antagonistas del receptor tipo B del ácido gamma-aminobutírico, lo que ayuda en el desarrollo de fármacos dirigidos a enfermedades relacionadas con estos sistemas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de CGP 54626A sigue rutas de síntesis similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción para asegurar una producción consistente de CGP 54626A de alta calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

CGP 54626A se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en CGP 54626A.

Sustitución: Las reacciones de sustitución implican la sustitución de un grupo funcional por otro, lo que se puede usar para crear análogos de CGP 54626A

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios disolventes orgánicos. Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas controladas y niveles de pH .

Productos Mayores

Los productos principales formados a partir de estas reacciones incluyen varios análogos y derivados de CGP 54626A, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Mechanism of Action : CGP 54626A functions as a selective antagonist of the GABAB receptor. By inhibiting these receptors, it can alter the effects of GABA, the primary inhibitory neurotransmitter in the brain .

- Binding Affinity : The compound demonstrates a high binding affinity for GABAB receptors, making it a valuable tool for studying receptor dynamics and pharmacological interventions .

Scientific Research Applications

- Neuroscience Research :

- Pharmacological Studies :

- Pain Management :

- Case Studies :

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroscience Research | Investigating GABAB receptor roles | Altered neural circuitry observed |

| Pharmacological Studies | Standard for drug development | Efficacy evaluation of new compounds |

| Pain Management | Effects on pain pathways | Reduction in chronic pain symptoms |

| Anxiety Disorders | Behavioral studies in animal models | Anxiolytic effects noted |

Insights from Case Studies

Case studies utilizing CGP 54626A have demonstrated its efficacy in various experimental settings:

- Anxiety Reduction : In a controlled study involving rodent models, administration of CGP 54626A resulted in decreased anxiety-like behaviors when compared to control groups. This suggests that GABAB receptor antagonism may provide therapeutic benefits for anxiety disorders .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of CGP 54626A against excitotoxicity, indicating its potential use in conditions characterized by excessive neuronal activation .

Mecanismo De Acción

CGP 54626A ejerce sus efectos modulando los receptores tipo B del ácido gamma-aminobutírico. Se une al sitio ortostérico del receptor tipo B del ácido gamma-aminobutírico 1, actuando como un antagonista. Esta unión inhibe la actividad del receptor, lo que puede modular la neurotransmisión en el sistema nervioso central y periférico. Los objetivos moleculares involucrados incluyen las subunidades del receptor tipo B del ácido gamma-aminobutírico, que forman complejos heteroméricos funcionales .

Comparación Con Compuestos Similares

Compuestos Similares

Baclofeno: Otro agonista del receptor tipo B del ácido gamma-aminobutírico utilizado clínicamente para la espasticidad muscular.

Faclofen: Un antagonista selectivo del receptor tipo B del ácido gamma-aminobutírico.

Saclofen: Otro antagonista del receptor tipo B del ácido gamma-aminobutírico con propiedades similares

Singularidad

CGP 54626A es único debido a su alta potencia y selectividad como antagonista del receptor tipo B del ácido gamma-aminobutírico. Tiene un valor de IC50 de 4 nanomolar, lo que lo convierte en uno de los antagonistas más potentes disponibles. Esta alta potencia permite una modulación precisa de la actividad del receptor tipo B del ácido gamma-aminobutírico, lo que lo convierte en una herramienta valiosa tanto en investigación como en desarrollo de fármacos .

Actividad Biológica

CGP 54626A, a selective antagonist of the GABAB receptor, has garnered significant interest in pharmacological research due to its unique biological activity. This article provides an overview of its characteristics, mechanisms of action, and relevant research findings.

CGP 54626A is characterized by its ability to selectively inhibit GABAB receptors, which are G-protein coupled receptors that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. The compound's chemical structure is defined as:

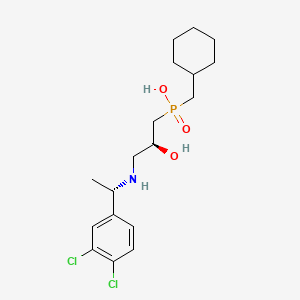

- Chemical Name: [S-(R,R)]-3-[[1-(3,4-Dichlorophenyl)ethyl]amino]-2-hydroxypropyl phosphinic acid

- Molecular Formula: C₁₈H₂₈Cl₂N₃O₃P

The biological activity of CGP 54626A is primarily measured through its inhibition potency, with an IC50 value reported at approximately 4 nM . This high affinity makes it a valuable tool for studying the role of GABAB receptors in various physiological processes.

Binding Affinity

Research has demonstrated that CGP 54626A exhibits potent antagonistic effects on GABAB receptors. The binding assays conducted using radiolabeled ligands have shown that CGP 54626A can effectively displace agonists like baclofen and GABA from their binding sites on the receptor .

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate neuronal excitability and synaptic transmission. For instance, CGP 54626A has been shown to inhibit the activation of potassium channels mediated by GABAB receptors, thereby affecting neuronal firing rates .

In Vivo Studies

In vivo experiments have indicated that CGP 54626A can influence behaviors associated with anxiety and depression. For example, its administration in animal models has resulted in alterations in locomotor activity and anxiety-like behaviors, suggesting a potential therapeutic application in mood disorders .

Case Study: Modulation of CXCR4 Receptor Activity

A notable study explored the interaction between GABAB receptor antagonists like CGP 54626A and the chemokine receptor CXCR4. It was found that CGP 54626A could inhibit CXCL12-induced migration of cancer cells, indicating a possible role in cancer therapy by modulating immune responses . This finding opens avenues for further research into dual-target therapies involving GABAergic modulation.

Table 1: Biological Activity Summary of CGP 54626A

| Parameter | Value |

|---|---|

| IC50 (GABAB receptor) | 4 nM |

| Molecular Weight | 392.33 g/mol |

| Purity | ≥96% |

| Chemical Structure | Chemical Structure |

Table 2: Comparative Binding Affinities of GABAB Antagonists

| Compound | IC50 (nM) |

|---|---|

| CGP 54626A | 4 |

| CGP 55845 | 10 |

| Baclofen | 1000 |

Propiedades

Fórmula molecular |

C18H28Cl2NO3P |

|---|---|

Peso molecular |

408.3 g/mol |

Nombre IUPAC |

cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid |

InChI |

InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1 |

Clave InChI |

JGGVBBYJRQOPPA-BBRMVZONSA-N |

SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |

SMILES isomérico |

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O |

SMILES canónico |

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(S-(R,R))-3-(((1-(3,4-dichlorophenyl)amino)-2-hydroxypropyl)(cyclohexylmethyl)phosphinic acid hydrochloride binding) 3-N-(1-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropyl cyclohexylmethyl phosphinic acid CGP 54626 CGP-54626 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.